molecular formula C15H13BrF2N2O3S B3538584 N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3538584
M. Wt: 419.2 g/mol
InChI Key: KVVVZPOZGOZMPN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound with a unique structure that includes bromine, fluorine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is often employed due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended aromatic systems .

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and sulfonyl groups allows the compound to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its combination of bromine, fluorine, sulfonyl, and glycinamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF2N2O3S/c1-20(24(22,23)12-5-3-11(17)4-6-12)9-15(21)19-14-7-2-10(16)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVVZPOZGOZMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

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